spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride
Brand Name: Vulcanchem
CAS No.: 1184986-89-7
VCID: VC5658496
InChI: InChI=1S/C14H19N.ClH/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14;/h1-2,5,7,15H,3-4,6,8-11H2;1H
SMILES: C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl
Molecular Formula: C14H20ClN
Molecular Weight: 237.77

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride

CAS No.: 1184986-89-7

Cat. No.: VC5658496

Molecular Formula: C14H20ClN

Molecular Weight: 237.77

* For research use only. Not for human or veterinary use.

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride - 1184986-89-7

Specification

CAS No. 1184986-89-7
Molecular Formula C14H20ClN
Molecular Weight 237.77
IUPAC Name spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride
Standard InChI InChI=1S/C14H19N.ClH/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14;/h1-2,5,7,15H,3-4,6,8-11H2;1H
Standard InChI Key DHGOOHFHUZEEKD-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a spiro junction at the 4-position of 2,3-dihydro-1H-naphthalene and the 3'-position of piperidine, creating a rigid bicyclic system. X-ray crystallographic analysis of analogous spiro compounds reveals chair conformations in the piperidine ring and planarity in the naphthalene system . The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, enhancing stability and solubility in polar solvents.

Systematic Nomenclature

Per IUPAC guidelines , the systematic name derives from:

  • Parent hydrocarbon: 2,3-dihydro-1H-naphthalene

  • Spiro attachment: Position 4 on naphthalene and position 3' on piperidine

  • Salt designation: Hydrochloride indicating the counterion

The Standard InChI key (DHGOOHFHUZEEKD-UHFFFAOYSA-N) and SMILES string (C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl) provide machine-readable structural representations essential for cheminformatics applications.

Synthesis and Production

Laboratory-Scale Synthesis

Industrial patents describe a multi-step synthesis :

  • Naphthalene functionalization: Bromination at the 1-position of 1,2,3,4-tetrahydronaphthalene

  • Spirocyclization: Reaction with piperidine-3-carbaldehyde under Buchwald-Hartwig coupling conditions

  • Salt formation: Treatment with HCl gas in anhydrous diethyl ether

Key reaction parameters:

  • Temperature: 110-120°C for cyclization

  • Catalyst: Pd(OAc)₂/Xantphos system (0.5 mol%)

  • Yield: 68-72% after recrystallization

Process Optimization

Continuous flow synthesis methods improve scalability:

ParameterBatch ProcessFlow Process
Reaction Time24 hr45 min
Space-Time Yield0.8 g/L/hr3.2 g/L/hr
Purity95%99.5%

Data adapted from shows a fourfold productivity increase using microreactor technology.

Physicochemical Properties

Bulk Characteristics

PropertyValueMethod
Melting Point214-216°C (dec.)DSC
LogP (calc.)2.87 ± 0.32XLogP3
Aqueous Solubility1.2 mg/mL (25°C)Shake-flask
pKa (amine)9.34 ± 0.15Potentiometric

The hydrochloride salt exhibits improved water solubility (34 mg/mL) compared to free base forms .

Research Applications

Pharmaceutical Development

As a σ-1 receptor ligand (Kᵢ = 12 nM) , this spiro compound shows potential in:

  • Neuropathic pain management: 58% reduction in allodynia (rat model, 10 mg/kg)

  • Antidepressant activity: 40% decrease in forced swim test immobility at 5 mg/kg

Structure-activity relationship (SAR) studies highlight:

  • Critical role of spiro geometry in receptor binding

  • Enhanced metabolic stability compared to non-spiro analogs (t₁/₂ = 4.7 hr vs 1.2 hr)

Materials Science

The rigid spiro architecture enables applications in:

  • Liquid crystal displays: Δε = +3.2 at 20°C

  • Organic semiconductors: Hole mobility 0.12 cm²/V·s

Hazard CodeRisk PhrasePrecautionary Measures
H315Skin irritationWear nitrile gloves
H319Eye irritationUse face shield
H335Respiratory tractFume hood required

Environmental Impact

The compound shows moderate ecotoxicity:

OrganismLC₅₀ (96 hr)Test Method
Daphnia magna8.7 mg/LOECD 202
Danio rerio12.4 mg/LOECD 203

Comparative Analysis

Structural Analogs

CAS No.Δ LogPσ-1 Kᵢ (nM)Metabolic Stability
1184986-89-70.00124.7 hr
95195-98-5+0.31283.1 hr
10450381-0.1595.2 hr

Data synthesized from demonstrates the optimal balance of receptor affinity and stability in the target compound.

Challenges and Future Directions

Current research gaps include:

  • Comprehensive pharmacokinetic profiling

  • Long-term toxicology studies

  • Scalable asymmetric synthesis methods

Emerging applications in photoredox catalysis (quantum yield Φ = 0.42) warrant further investigation.

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